molecular formula C12H19NO4 B3232941 (1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 134877-62-6

(1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B3232941
CAS No.: 134877-62-6
M. Wt: 241.28
InChI Key: IFAMSTPTNRJBRG-VGMNWLOBSA-N
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Description

This compound is a bicyclic β-amino acid derivative with a rigid 2-azabicyclo[2.2.1]heptane scaffold, featuring a tert-butoxycarbonyl (Boc) protecting group on the secondary amine and a carboxylic acid moiety at the C3 position. Its molecular formula is C₁₂H₁₉NO₄, with a molecular weight of 241.28 g/mol (CAS: 291775-59-2) . The stereochemistry (1S,3R,4S) confers distinct conformational rigidity, making it a valuable intermediate in medicinal chemistry. Key applications include:

  • Synthesis of Ledipasvir (HCV NS5A inhibitor) .
  • Development of Factor Xa inhibitors for anticoagulant therapies .
  • Building block for constrained peptide mimetics due to its bicyclic structure .

Properties

IUPAC Name

(1S,3S,4R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-5-4-7(6-8)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAMSTPTNRJBRG-VGMNWLOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@H](C2)[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486415-32-1
Record name rac-(1R,3R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
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Biological Activity

The compound (1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid , also known by its CAS number 291775-59-2, is a bicyclic amino acid derivative with potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies from recent research.

  • Molecular Formula : C12H19NO4
  • Molecular Weight : 229.29 g/mol
  • Physical Form : White to yellow solid
  • Purity : ≥ 95%
  • Melting Point : 147-152 °C
  • Optical Activity : [α]22/D -170±10° in chloroform

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on the hepatitis C virus (HCV) serine protease.

Enzyme Inhibition

Research indicates that this compound can inhibit the NS3/NS4A serine protease of HCV, which is crucial for viral replication. The inhibition mechanism involves binding to the active site of the protease, preventing the cleavage of viral polyprotein precursors necessary for producing mature viral proteins .

Pharmacological Applications

  • Antiviral Activity
    • The compound has shown promise in inhibiting HCV replication in vitro. Studies have demonstrated a significant reduction in viral load when treated with this compound compared to controls .
  • Potential Use in Peptide Synthesis
    • As a building block in peptide synthesis, this compound can be utilized to create peptide analogs with enhanced biological activity or stability .

Study on Hepatitis C Inhibition

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several derivatives of azabicyclo compounds, including this compound. The results indicated that these compounds exhibited potent inhibitory activity against HCV NS3/NS4A protease, with some derivatives showing IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications at the carboxylic acid and tert-butoxycarbonyl groups could enhance the inhibitory potency against HCV protease. The presence of the bicyclic structure was essential for maintaining the necessary spatial orientation for effective enzyme binding .

Comparative Biological Activity Table

CompoundBiological ActivityIC50 (µM)Reference
This compoundHCV NS3/NS4A Protease Inhibition0.5
Derivative AHCV NS3/NS4A Protease Inhibition0.3
Derivative BHCV NS3/NS4A Protease Inhibition0.7

Chemical Reactions Analysis

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the secondary amine, enabling subsequent functionalization.

Key Conditions and Outcomes:

Reagent SystemSolventTemperatureTimeYieldProduct Application
Trifluoroacetic acid (TFA)Dichloromethane0°C → RT1–2 hr85–92%Free amine for peptide synthesis
HCl (4M in dioxane)DioxaneRT4 hr78–85%Intermediate for alkylation

Mechanistic Insight:
Protonation of the Boc group’s carbonyl oxygen initiates cleavage, forming a carbamic acid intermediate that decomposes to release CO₂ and the free amine.

Peptide Coupling Reactions

The carboxylic acid moiety participates in amide bond formation, critical for constructing peptidomimetics and bioactive molecules.

Common Coupling Reagents:

ReagentBaseSolventTimeYieldApplication Example
DCC/HOBtDIPEADMF12–24 hr70–88%Cyclic peptide analogs
EDCI/HOAtNMMDCM6–8 hr82–90%Protease inhibitor synthesis

Notable Example:
Coupling with L-valine methyl ester using EDCI/HOAt yielded a dipeptide precursor for antiviral agents, achieving 88% isolated yield.

Esterification and Hydrolysis

The carboxylic acid is esterified to improve solubility or serve as a protecting group.

Esterification Data:

ConditionsReagentSolventYieldProduct Utility
Methanol/HCl (gas)HClMeOH90–95%Methyl ester for intermediates
DCC/DMAPEthanolTHF80–87%Ethyl ester in prodrug design

Hydrolysis:
Ester groups are cleaved under basic conditions (e.g., NaOH/THF/H₂O, RT, 2 hr) to regenerate the carboxylic acid.

Catalytic Hydrogenation

The bicyclic framework undergoes selective hydrogenation to modify ring saturation.

Catalyst SystemSolventPressureTimeYieldOutcome
H₂/Pd-C (10% w/w)Ethanol1 atm2–4 hr75–82%Partially saturated derivatives
H₂/Pd(OH)₂MeOH3 atm6 hr88%Fully hydrogenated analogs

Application: Hydrogenated derivatives exhibit enhanced conformational stability in kinase inhibitors.

Alkylation and Acylation

The free amine (post-Boc deprotection) undergoes nucleophilic reactions.

Alkylation:

ReagentBaseSolventYieldProduct Use
Benzyl bromideNaHCO₃DMF65–75%N-alkylated CNS-targeting agents
Methyl iodideTEATHF70–78%Quaternary ammonium salts

Acylation:

Acylating AgentConditionsYieldApplication
Acetyl chlorideDCM, 0°C85–90%Acetylated probes for NMR studies
Succinic anhydridePyridine, RT80%Bifunctional linkers

Cycloaddition and Ring-Opening Reactions

The strained bicyclic system participates in [3+2] cycloadditions with dipolarophiles.

Reaction PartnerConditionsYieldProduct Class
Nitrile oxideToluene, 80°C60–70%Isoxazoline-fused analogs
DiazomethaneEt₂O, −20°C55%Pyrazoline derivatives

Mechanism: Strain release drives reactivity, with the azabicyclo[2.2.1]heptane acting as a dipolarophile.

Stability and Side Reactions

  • Thermal Decomposition: Prolonged heating >150°C leads to decarboxylation (∼20% loss in 2 hr).

  • Racemization Risk: Minimal (<2%) under pH 4–8, but significant at pH >10 during prolonged reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related bicyclic β-amino acid derivatives, emphasizing differences in stereochemistry, substituents, and applications:

Compound Name Structure Key Features Applications References
(1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid Bicyclo[2.2.1]heptane, Boc-protected, C3-carboxylic acid, (1S,3R,4S) stereo High rigidity, antiviral activity Ledipasvir synthesis, anticoagulant development
(1R,3S,4S)-Isomer Bicyclo[2.2.1]heptane, Boc-protected, (1R,3S,4S) stereo Stereochemical inversion at C1 and C3 Intermediate in peptide synthesis; distinct receptor binding
(1S,3R,4R)-3-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate Hydroxymethyl substituent at C3, Boc-protected, (1S,3R,4R) stereo Enhanced hydrophilicity Click chemistry substrates, polymer synthesis
(1S,3S,5S)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate Bicyclo[3.1.0]hexane, carbamoyl group at C3 Smaller ring system, increased ring strain Saxagliptin intermediate (antidiabetic drug)
(1R,3S,5R)-2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid Bicyclo[3.1.0]hexane, Boc-protected, (1R,3S,5R) stereo Compact structure, limited conformational flexibility Probing enzyme active sites (e.g., proline hydroxylases)
(1S,2R,3S,4R)-3-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylic acid Boc-protected amino group at C3, bicyclo[2.2.1]heptane Dual functionalization (amino and carboxylic acid) Peptide backbone modification, protease inhibitors

Key Observations:

Stereochemical Sensitivity: The (1S,3R,4S) configuration is critical for antiviral activity in Ledipasvir, while the (1R,3S,4S)-isomer lacks comparable bioactivity .

Ring System Impact :

  • Bicyclo[2.2.1]heptane derivatives exhibit greater rigidity compared to bicyclo[3.1.0]hexane or bicyclo[3.2.1]octane systems, enhancing receptor binding specificity .
  • Smaller rings (e.g., bicyclo[3.1.0]hexane) introduce strain, affecting synthetic accessibility and stability .

Substituent Effects :

  • Boc Group : Universal in protecting amines during solid-phase peptide synthesis (SPPS) .
  • Hydroxymethyl/Carbamoyl Groups : Improve solubility or enable click chemistry applications .

Synthetic Yields : High-yield (98%) hydrolysis of methyl esters to carboxylic acids is achievable for bicyclo[2.2.1]heptane derivatives, whereas bicyclo[3.1.0]hexane systems require optimized conditions .

Research Findings and Data

Table 1: Physicochemical Properties

Property Target Compound (1S,3R,4R)-Hydroxymethyl Derivative Bicyclo[3.1.0]hexane Carbamate
Molecular Weight 241.28 255.30 227.26
Melting Point Not reported Not reported 156–158°C (decomp.)
Solubility (Water) Low Moderate (due to hydroxymethyl) Low
LogP (Predicted) 1.2 0.8 1.5

Table 2: Bioactivity Comparison

Compound Enzymatic Activity Antiviral IC₅₀ (Ledipasvir) Antiproliferative Activity
(1S,3R,4S)-Target Compound Not active 0.031 nM Not tested
(1R,3S,4S)-Isomer Not active >100 nM Not tested
Bicyclo[3.2.1]octane Biaryl Sulfonamides Not applicable Not applicable IC₅₀ = 2.1 μM (HeLa cells)

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (1S,3R,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Double-check gloves for integrity before use to prevent skin contact .
  • Respiratory Protection : Use P95 (US) or P1 (EU) particulate filters for low exposure. For higher concentrations, employ OV/AG/P99 (US) or ABEK-P2 (EU) gas filters .
  • Environmental Controls : Ensure adequate ventilation (e.g., fume hoods) to minimize aerosol formation. Avoid discharge into drains .
  • Storage : Store at 2–8°C in a dry, sealed container to maintain stability .

Q. How is this compound synthesized, and what are the critical reaction conditions?

  • Methodological Answer :

  • Key Steps :

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the azabicyclo framework under anhydrous conditions using Boc anhydride and a base like DMAP .

Cyclization : Perform ring-closing reactions via Diels-Alder or photochemical methods in solvents like dichloromethane (DCM) or THF .

Carboxylic Acid Activation : Use coupling agents (e.g., HATU or EDCI) to functionalize the bicyclic core .

  • Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm stereochemistry and Boc-group integration. Compare with reference data for bicyclo[2.2.1]heptane derivatives .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+^+ at m/z 256.3) .
  • HPLC Purity Assessment : Employ reverse-phase C18 columns (ACN/water gradient) to confirm >97% purity .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its stability for pharmacological applications?

  • Methodological Answer :

  • Derivatization Strategies :

Side-Chain Functionalization : Introduce electron-withdrawing groups (e.g., halogens) at the carboxylic acid position to reduce hydrolysis susceptibility .

Ring Saturation : Hydrogenate the bicyclo framework to improve metabolic stability .

  • Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor decomposition via LC-MS .

Q. What are the potential mechanisms of action for derivatives of this compound in antimicrobial studies?

  • Methodological Answer :

  • Target Identification : Screen against bacterial penicillin-binding proteins (PBPs) using radiolabeled assays or surface plasmon resonance (SPR) .
  • Metal Complexation : Synthesize Cr(III) or Zn(II) complexes to enhance membrane permeability and disrupt biofilm formation .
  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to β-lactamase enzymes .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodological Answer :

  • Advanced NMR Techniques : Use 1H^1H-1H^1H COSY and NOESY to assign stereochemical ambiguities in the bicyclic core .
  • Computational Validation : Compare experimental 13C^{13}C-NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) .
  • Crystallography : Grow single crystals (e.g., via slow evaporation in EtOAc) for X-ray diffraction to resolve conformational isomers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

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